CRF1 Receptor Binding Affinity: Comparable Potency to Verucerfont but Distinct Kinetic Profile
Pexacerfont binds human CRF1 receptor with an IC50 of 6.1 ± 0.6 nM [1], which is equivalent to the reported CRF1 IC50 of verucerfont (~6.1 nM) [2]. Despite this comparable equilibrium binding affinity, the two compounds differ fundamentally in receptor dissociation kinetics, with pexacerfont categorized as a fast-dissociating antagonist and verucerfont as a slow-dissociating antagonist [3].
| Evidence Dimension | CRF1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 6.1 ± 0.6 nM |
| Comparator Or Baseline | Verucerfont: ~6.1 nM |
| Quantified Difference | No significant difference in equilibrium binding affinity (< 1-fold difference) |
| Conditions | Radioligand binding assay using human CRF1 receptor |
Why This Matters
Researchers selecting between pexacerfont and verucerfont must base their decision on kinetic parameters rather than equilibrium binding affinity, as identical IC50 values mask substantial differences in receptor residence time and pharmacodynamic duration.
- [1] Zhou L, Dockens RC, Liu-Kreyche P, Grossman S, Iyer RA. In vitro and in vivo metabolism and pharmacokinetics of BMS-562086, a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Drug Metab Dispos. 2012 Jun;40(6):1093-103. View Source
- [2] Verucerfont Product Information. CENMED. View Source
- [3] Zorrilla EP, Heilig M, de Wit H, Shaham Y. Behavioral, biological, and chemical perspectives on targeting CRF(1) receptor antagonists to treat alcoholism. Drug Alcohol Depend. 2013 Mar 1;128(3):175-86. View Source
